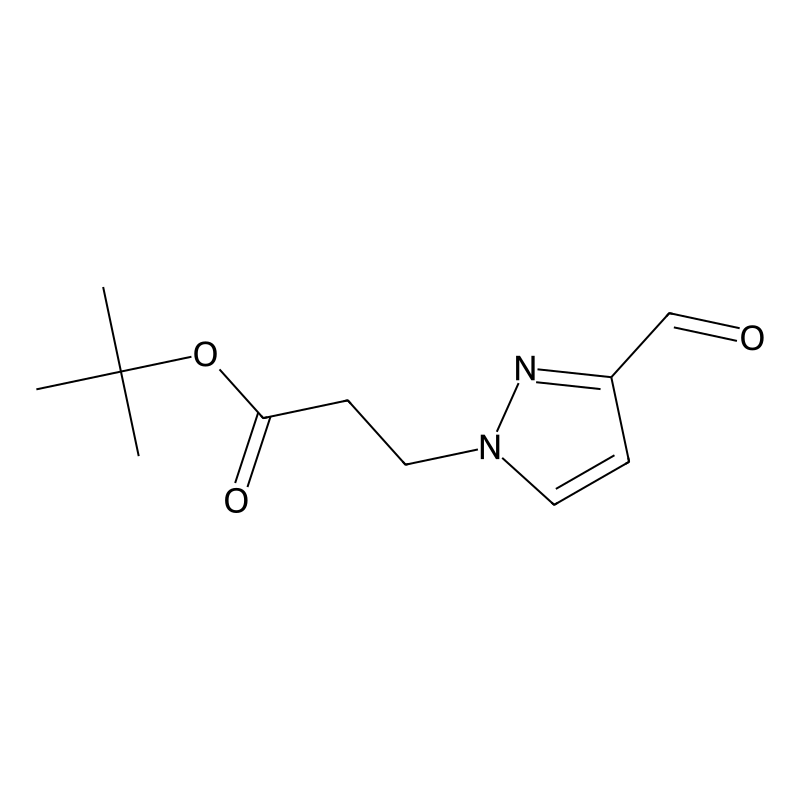

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Supramolecular Chemistry

Specific Scientific Field: The specific scientific field is Supramolecular Chemistry .

Summary of the Application: “Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate” is used to modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .

Methods of Application or Experimental Procedures: The removal amount of tert-butyl groups in tetraazaperopyrene derivatives is precisely controlled by stepwise annealing on Ag (111) . The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .

Results or Outcomes Obtained: The formation of honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds . Further addition of two tert-butyl groups (6tBu-TAPP) leads to a completely different assembly evolution, due to the fact that the additional tert-butyl groups affect the molecular adsorption behavior and ultimately induce desorption .

This work can possibly be exploited in constructing stable and long-range ordered nanostructures in surface-assisted systems, which can also promote the development of nanostructures in functional molecular devices .

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is an organic compound that features a tert-butyl ester functional group combined with a pyrazole moiety. This compound is notable for its structural complexity, which includes a five-membered heterocyclic ring (the pyrazole) that is substituted with a formyl group. The presence of the tert-butyl group enhances the lipophilicity of the compound, making it suitable for various applications in medicinal chemistry and organic synthesis.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or amines.

- Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, forming more complex structures.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Compounds containing pyrazole rings have been extensively studied for their biological activities. Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate may exhibit various pharmacological properties, including:

- Anti-inflammatory: Pyrazole derivatives are known for their anti-inflammatory effects and may inhibit cyclooxygenase enzymes.

- Antimicrobial: Some pyrazole compounds have shown activity against bacterial and fungal strains.

- Anticancer: Pyrazole derivatives are being explored for their potential in cancer therapy due to their ability to modulate various biological pathways.

The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate typically involves several steps:

- Formation of Pyrazole: The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

- Esterification: The resulting pyrazole can then be esterified with tert-butyl propanoate using acid catalysis or coupling agents like DCC (dicyclohexylcarbodiimide).

- Formylation: A formyl group can be introduced via Vilsmeier-Haack or similar formylation methods.

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate has potential applications in various fields:

- Medicinal Chemistry: As a scaffold for drug development, particularly in anti-inflammatory and anticancer agents.

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Studies on interaction mechanisms involving tert-butyl 3-(3-formylpyrazol-1-yl)propanoate are crucial for understanding its pharmacodynamics. Potential interactions include:

- Protein Binding Studies: Understanding how this compound binds to target proteins can provide insights into its efficacy and safety profile.

- Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in inflammatory pathways or cancer progression.

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate shares structural similarities with several other compounds that also contain pyrazole moieties or tert-butyl esters. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate | Structure | Contains a picolinamide moiety, potentially enhancing biological activity. |

| Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole))propanoate | - | Incorporates an amino-substituted benzo[d]oxazole, indicating possible diverse pharmacological effects. |

| Tert-butyl 3-(2-(piperazin-1-ylethoxy))propanoate | - | Features a piperazine ring, known for its role in enhancing solubility and bioavailability. |

The uniqueness of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate lies in its specific combination of structural elements that may confer distinct biological activities and synthetic utility compared to these similar compounds.